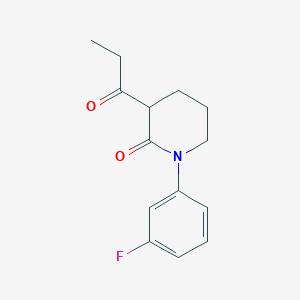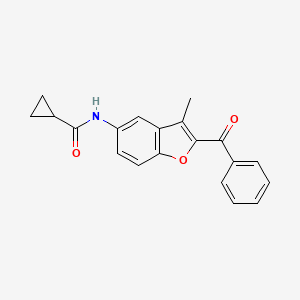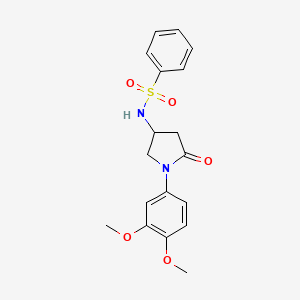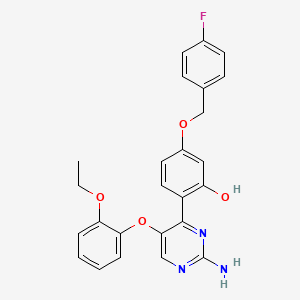
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” is a complex organic molecule. It contains a piperidin-2-one group, which is a six-membered ring with one nitrogen atom and a carbonyl group . It also has a 3-fluorophenyl group attached, which is a phenyl ring (a six-membered carbon ring typical of many organic compounds) with a fluorine atom at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a piperidin-2-one ring with a propanoyl (a three-carbon chain with a carbonyl group at one end) and a 3-fluorophenyl group attached. The exact structure, including the positions of these groups on the ring, would need to be confirmed by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence its polarity and hence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for the creation of a wide array of bioactive molecules, particularly those with potential therapeutic applications. For instance, it can be used to synthesize thiourea derivatives, which are known for their antifungal properties against plant pathogens .
Ligands for Metal Separation
The structural features of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” make it an efficient ligand for the separation of platinum group metals. This application is crucial in the field of analytical chemistry, where precise metal separation is required for various analyses and industrial processes .
Antiviral Agents
Derivatives of this compound have been explored for their antiviral properties. The ability to inhibit viral replication makes them candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .
Anti-Inflammatory Applications
The anti-inflammatory potential of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders .
Anticancer Research
Research into the anticancer properties of this compound is ongoing. Its derivatives may interfere with cancer cell proliferation and survival, making them valuable in the design of new chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial activity of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is significant for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds with unique mechanisms of action are urgently needed .
Enantioselective Synthesis
This compound is used in enantioselective synthesis, which is crucial for creating drugs with the correct chiral configuration. This has implications for the pharmaceutical industry, as the chirality of drugs can affect their efficacy and safety .
Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase
Lastly, derivatives of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This application is particularly important in the fight against HIV/AIDS, as it contributes to the development of antiretroviral therapies .
Mécanisme D'action
Target of Action
It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .
Pharmacokinetics
3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may have similar ADME properties, impacting its bioavailability.
Result of Action
A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .
Action Environment
The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-propanoylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRGFTOXIOITPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)



![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2756983.png)
![1-[(4-Chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2756986.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)
